
Ácido 6-(6-morfolin-4-il-4-oxo-2-sulfanyliden-1H-quinazolin-3-il)hexanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Agentes anticancerígenos: Las investigaciones se centran en su potencial como agente anticancerígeno debido a su capacidad para inhibir vías específicas involucradas en el crecimiento tumoral y la metástasis .
- Inhibidores enzimáticos: Las investigaciones exploran su potencial como inhibidor enzimático, dirigidos a enzimas específicas involucradas en las vías de la enfermedad .
- Ensayos enzimáticos: Los investigadores lo utilizan en ensayos enzimáticos para evaluar la actividad e inhibición de las enzimas .
Desarrollo de fármacos
Síntesis de materiales
Química medicinal
Investigación bioquímica
Síntesis orgánica
Estudios de farmacocinética y metabolismo
En resumen, el Ácido 6-(6-morfolin-4-il-4-oxo-2-sulfanyliden-1H-quinazolin-3-il)hexanoico juega un papel fundamental en el descubrimiento de fármacos, la ciencia de los materiales y las investigaciones bioquímicas. Sus aplicaciones multifacéticas subrayan su importancia en el avance del conocimiento científico y la innovación. Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid involves the condensation of 6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with 6-bromohexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "6-bromohexanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: In a dry solvent such as dichloromethane, add 6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, 6-bromohexanoic acid, DCC, and DMAP. Stir the mixture at room temperature for several hours to allow for the formation of the intermediate.", "Step 2: After the reaction is complete, filter the mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a suitable solvent such as ethanol and add a base such as sodium hydroxide. Heat the mixture under reflux for several hours to hydrolyze the intermediate and yield the final product.", "Step 4: After the reaction is complete, cool the mixture and acidify with hydrochloric acid. Filter the resulting precipitate and wash with water to obtain the pure product." ] } | |
Número CAS |
689767-23-5 |
Fórmula molecular |
C18H23N3O4S |
Peso molecular |
377.46 |
Nombre IUPAC |
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |
InChI |
InChI=1S/C18H23N3O4S/c22-16(23)4-2-1-3-7-21-17(24)14-12-13(20-8-10-25-11-9-20)5-6-15(14)19-18(21)26/h5-6,12H,1-4,7-11H2,(H,19,26)(H,22,23) |
Clave InChI |
ATXCGBXNLTVEAD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



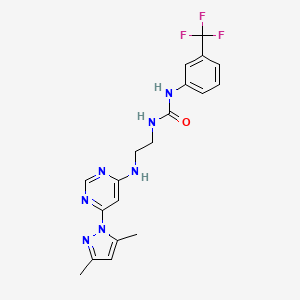
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)
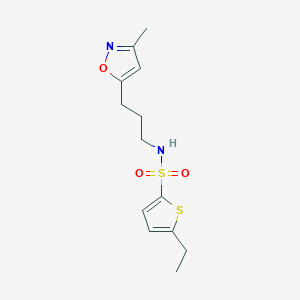
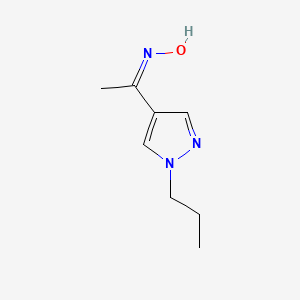
![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)
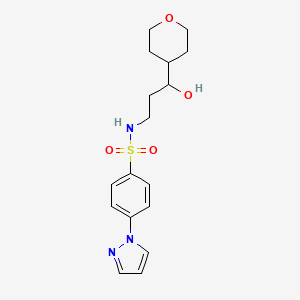
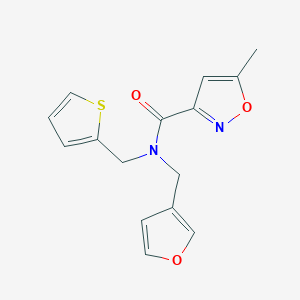
![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)
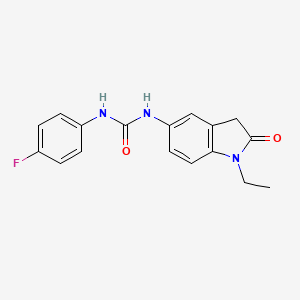
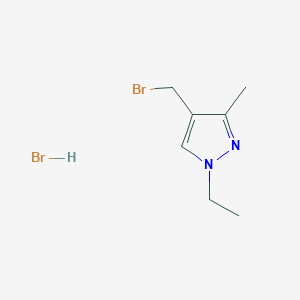
![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)